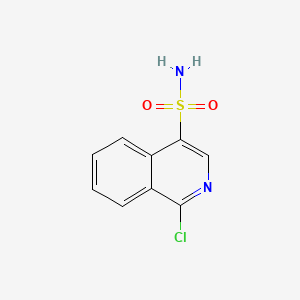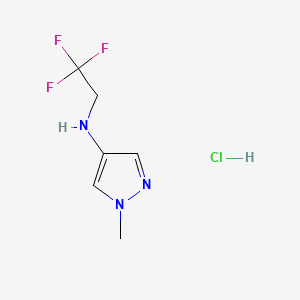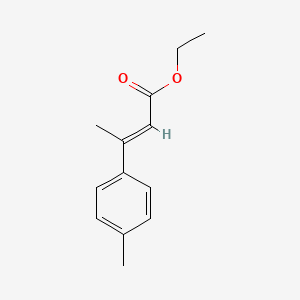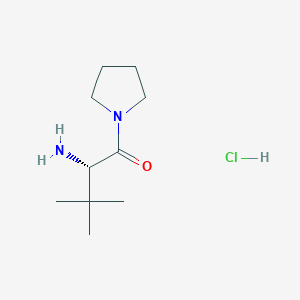
2-(5,5-Dimethyloxolan-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethyloxolan-2-yl)acetaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of oxolane, a five-membered ring containing one oxygen atom This compound is characterized by the presence of a dimethyl-substituted oxolane ring attached to an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyloxolan-2-yl)acetaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-Dimethyloxolan-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(5,5-Dimethyloxolan-2-yl)acetic acid.
Reduction: 2-(5,5-Dimethyloxolan-2-yl)ethanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5,5-Dimethyloxolan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)acetaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of various derivatives. The oxolane ring provides stability to the molecule and can participate in ring-opening reactions under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,5-Dimethyloxolan-3-yl)acetic acid
- 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid
- (5,5-Dimethyloxolan-2-yl)methanol
Uniqueness
2-(5,5-Dimethyloxolan-2-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a dimethyl-substituted oxolane ring This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-(5,5-dimethyloxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-7(10-8)4-6-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
VPCNHJVKLDDERB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(O1)CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)

![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)

![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)

![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)

![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
